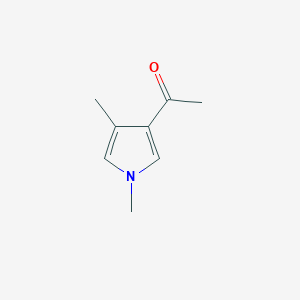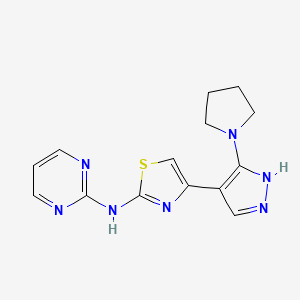
N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” is a complex organic compound that features a pyrimidine ring, a pyrazole ring, a thiazole ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific conditions. Common reagents used in these reactions include:
- Pyrimidine derivatives
- Pyrazole derivatives
- Thiazole derivatives
- Pyrrolidine derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
“N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its multi-ring structure could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism of action of “N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
類似化合物との比較
Similar Compounds
- N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- This compound
- This compound
Uniqueness
The uniqueness of “this compound” lies in its multi-ring structure, which provides a diverse array of functional groups and potential interaction sites. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H15N7S |
|---|---|
分子量 |
313.38 g/mol |
IUPAC名 |
N-pyrimidin-2-yl-4-(5-pyrrolidin-1-yl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N7S/c1-2-7-21(6-1)12-10(8-17-20-12)11-9-22-14(18-11)19-13-15-4-3-5-16-13/h3-5,8-9H,1-2,6-7H2,(H,17,20)(H,15,16,18,19) |
InChIキー |
WCNKDBLTFXSINC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=NN2)C3=CSC(=N3)NC4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
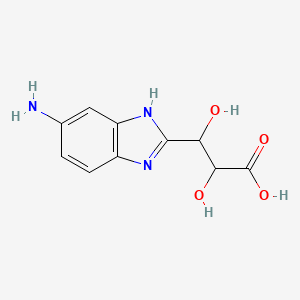
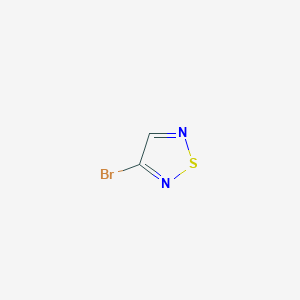

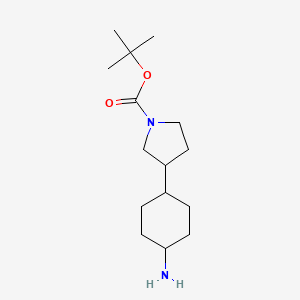
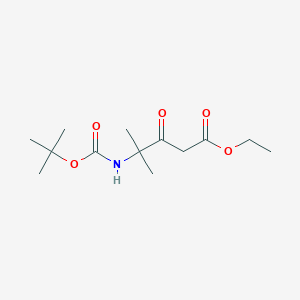
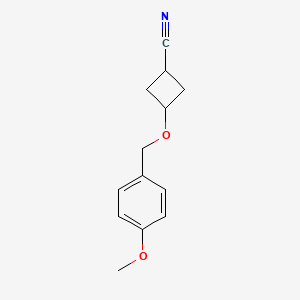


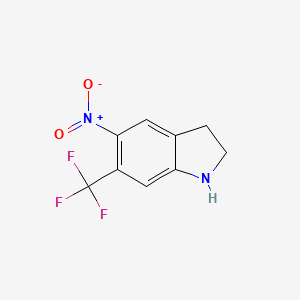

![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
